Chemical properties and structure of Pretilachlor
Chemical properties and structure of Pretilachlor
An In-depth Technical Guide to the Chemical Properties and Structure of Pretilachlor
Introduction
Pretilachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class of chemicals.[1][2] It is widely utilized in agriculture, particularly in wet-seeded rice cultivation, for the control of annual grasses, sedges, and some broadleaf weeds.[1][3][4] Developed by Ciba-Geigy (now Syngenta), Pretilachlor acts primarily by inhibiting cell division and the synthesis of very-long-chain fatty acids in target weed species. This guide provides a comprehensive overview of the chemical and physical properties, structure, mechanism of action, and relevant experimental protocols for Pretilachlor, intended for researchers, scientists, and professionals in drug development and crop protection.
Chemical Structure and Identification
Pretilachlor is chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide. Its structure is characterized by a chloroacetamide moiety linked to a substituted aniline ring.
Caption: Chemical structure of Pretilachlor.
Table 1: Chemical Identifiers for Pretilachlor
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |
| CAS Name | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |
| CAS Number | 51218-49-6 | |
| Molecular Formula | C₁₇H₂₆ClNO₂ | |
| Molecular Weight | 311.85 g/mol | |
| InChI Key | YLPGTOIOYRQOHV-UHFFFAOYSA-N | |
| Synonyms | Solnet, Rifit, 2-Chloro-2′,6′-diethyl-N-(2-propoxyethyl)acetanilide |
Physicochemical Properties
Pretilachlor is a colorless to pale yellow liquid under standard conditions. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Pretilachlor
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 25 °C | |
| Boiling Point | 135 °C at 0.001 mmHg | |
| Density | 1.076 g/cm³ at 20 °C | |
| Vapor Pressure | 0.133 mPa at 20 °C | |
| Water Solubility | 50 mg/L at 20 °C | |
| logP (Octanol/Water Partition Coefficient) | 4.08 | |
| Henry's Law Constant | 8.1 × 10⁻⁴ Pa m³ mol⁻¹ | |
| Flash Point | 129 °C | |
| Stability | Relatively stable to hydrolysis (DT₅₀ >200 days at pH 1-9, 20°C) |
Mechanism of Action
Pretilachlor's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is achieved through the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is a critical component in the fatty acid synthesis pathway. By disrupting the production of essential fatty acids, Pretilachlor interferes with the formation of cell membranes and other lipid-containing structures, leading to the inhibition of cell division and ultimately, plant death. The herbicide is primarily absorbed by the germinating shoots (hypocotyls, mesocotyls, and coleoptiles) and, to a lesser extent, by the roots.
Caption: Mechanism of action of Pretilachlor.
Experimental Protocols
Synthesis of Pretilachlor
A common synthetic route for Pretilachlor involves a multi-step process starting from 2,6-diethylaniline. One method involves the reaction of 2,6-diethylaniline with chloroethyl propyl ether to form an intermediate, which is then acylated with chloroacetyl chloride. An alternative "one-pot" synthesis has also been developed to improve efficiency.
Caption: A generalized workflow for the synthesis of Pretilachlor.
Detailed Protocol for One-Pot Synthesis:
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Formation of Amino Sodium Salt: In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 1.0 mole of 2,6-diethylaniline and 100 mL of toluene. Slowly add 1.0 mole of sodium hydride.
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Alkylation: Once the initial reaction subsides, add 1.0 mole of chloroethyl propyl ether dropwise. Heat the reaction mixture to 120°C for 2 hours.
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Acylation: Cool the reaction mixture and then add 1.0 mole of chloroacetyl chloride dropwise. Continue the reaction at 100°C for 4 hours.
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Work-up and Purification: After cooling to room temperature, add 200 mL of water and stir. Separate the organic layer, wash it twice with saturated brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield Pretilachlor.
Analytical Determination of Pretilachlor Residues
Several analytical methods are available for the quantification of Pretilachlor in environmental and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are commonly employed techniques.
Caption: General workflow for the analysis of Pretilachlor residues.
Detailed Protocol for HPLC Analysis:
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Sample Preparation (Rice Shoots): Homogenize 2g of powdered rice shoots (frozen in liquid nitrogen) with 20 mL of a methanol-water solution (4:1 v/v) for 3 minutes.
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Extraction: Centrifuge the mixture for 15 minutes at 5000 rpm. The supernatant is collected for analysis.
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HPLC Conditions:
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Column: 150-mm x 4.6-mm column with 3-µm reversed-phase C18 particles.
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Mobile Phase: A 1:1 ratio of acetonitrile and phosphoric acid (pH 2.2).
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Detection: UV-visible detector at 220 nm.
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Limit of Detection: 5 ng.
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Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum of Pretilachlor would be expected to show characteristic signals for the aromatic protons of the diethylphenyl group, the methylene and methyl protons of the ethyl and propoxyethyl groups, and the methylene protons of the chloroacetyl moiety.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring and aliphatic chains.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, which can be used for identification and quantification.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the amide group, C-Cl stretching, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.
Conclusion
Pretilachlor remains an important herbicide for weed management in rice cultivation. Its efficacy is derived from its specific mode of action, inhibiting VLCFA synthesis. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its safe and effective use, for the development of new analytical methods, and for assessing its environmental fate. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug development.
